Cas no 192564-14-0 (Oritavancin diphosphate)

Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic derived from chloroeremomycin. It exhibits potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves inhibition of cell wall synthesis through binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, as well as disruption of membrane integrity. A key advantage is its prolonged half-life, enabling single-dose treatment regimens for acute bacterial skin and skin structure infections (ABSSSI). The diphosphate salt form enhances solubility and stability, facilitating pharmaceutical formulation. Oritavancin’s concentration-dependent killing and post-antibiotic effect further contribute to its clinical efficacy. It is not metabolized by cytochrome P450 enzymes, minimizing drug-drug interactions.
Oritavancin diphosphate structure
Oritavancin diphosphate structure
Product name:Oritavancin diphosphate
CAS No:192564-14-0
MF:C86H103Cl3N10O34P2
MW:1989.09116387367
MDL:MFCD29472248
CID:2355183
PubChem ID:53297457

Oritavancin diphosphate Chemical and Physical Properties

Names and Identifiers

    • oritavancin bisphosphate
    • LY333328 diphosphate
    • Oritavancin (phosphate)
    • Oritavancin Diphosphate
    • Oritavancin (diphosphate)
    • Orbactiv
    • LY 333328 diphosphate
    • oritavancin phosphate
    • VL1P93MKZN
    • Oritavancin diphosphate [USAN]
    • Oritavancin diphosphate (USAN)
    • Orbactiv (TN)
    • LY 33332
    • CS-5054
    • D05271
    • Oritavancin DiphosphateLY333328, Orbactiv
    • AKOS030526689
    • ORITAVANCIN DIPHOSPHATE [WHO-DD]
    • (4''R)-22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(3'')-((4'-chloro(1,1'-biphenyl)-4-yl)methyl)vancomycin phosphate(1:2)
    • CHEMBL3989766
    • AC-32605
    • Kimyrsa (TN)
    • ORITAVANCIN DIPHOSPHATE [MI]
    • DA-76461
    • ORITAVANCIN PHOSPHATE [MART.]
    • Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N3''-[(4'-chloro[1,1'-biphenyl]-4-yl)methyl]-, (4''R)-, phosphate (1:2)
    • VANCOMYCIN, 22-O-(3-AMINO-2,3,6-TRIDEOXY-3-C-METHYL-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)-N3''-((4'-CHLORO(1,1'-BIPHENYL)-4-YL)METHYL)-, (4''R)-, PHOSPHATE (1:2)
    • F85283
    • Nuvocid
    • CHEBI:83305
    • HY-B1831A
    • DTXSID901027688
    • LY 333328 pound>>Oritavancin (phosphate)
    • VANCOMYCIN, 22-O-(3-AMINO-2,3,6-TRIDEOXY-3-C-METHYL-alpha-L-ARABINO-HEXOPYRANOSYL)-N3''-((4'-CHLORO(1,1'-BIPHENYL)-4-YL)METHYL)-, (4''R)-, PHOSPHATE (1:2) (SALT)
    • UNII-VL1P93MKZN
    • ORITAVANCIN DIPHOSPHATE [ORANGE BOOK]
    • ORITAVANCIN PHOSPHATE (MART.)
    • LY-333328 DIPHOSPHATE
    • 192564-14-0
    • (4''R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(sup 3'')-((4'-chloro(1,1'-biphenyl)-4-yl)methyl)vancomycin phosphate(1:2) (salt)
    • VANCOMYCIN, 22-O-(3-AMINO-2,3,6-TRIDEOXY-3-C-METHYL-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)-N3''-((4'-CHLORO(1,1'-BIPHENYL)-4-YL)METHYL)-, (4''R)-, PHOSPHATE (1:2) (SALT)
    • PWTROOMOPLCZHB-BHYQHFGMSA-N
    • Q27156742
    • Kimyrsa
    • (4'R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(sup 3)'-((4'-chloro(1,1'-biphenyl)-4-yl)methyl)vancomycin phosphate (1:2) (salt)
    • (4'R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(sup 3)'-(p-(p-chlorophenyl)benzyl)vancomycin phosphate (1:2) (salt)
    • (4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin diphosphate
    • ORITAVANCIN DIPHOSPHATE [VANDF]
    • HY-B1831AR
    • FO58233
    • Oritavancin (diphosphate) (Standard)
    • Oritavancin diphosphate
    • MDL: MFCD29472248
    • Inchi: 1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1
    • InChI Key: PWTROOMOPLCZHB-BHYQHFGMSA-N
    • SMILES: ClC1=C2C([H])=C([H])C(=C1[H])[C@]([H])([C@@]1([H])C(N([H])[C@]([H])(C(=O)O[H])C3C([H])=C(C([H])=C(C=3C3=C(C([H])=C([H])C(=C3[H])[C@]([H])(C(N1[H])=O)N([H])C([C@@]1([H])C3=C([H])C(=C(C(=C3[H])O2)O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[C@@]2([H])C([H])([H])[C@@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O2)O[H])N([H])C([H])([H])C2C([H])=C([H])C(C3C([H])=C([H])C(=C([H])C=3[H])Cl)=C([H])C=2[H])OC2C([H])=C([H])C([C@]([H])([C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C(N([H])[H])=O)C(N1[H])=O)=O)N([H])C([C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([H])([H])[H])=O)O[H])=C([H])C=2Cl)=O)O[H])O[H])O[H])=O)O[C@@]1([H])C([H])([H])[C@@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])N([H])[H].P(=O)(O[H])(O[H])O[H].P(=O)(O[H])(O[H])O[H]

Computed Properties

  • Exact Mass: 1986.517897 g/mol
  • Monoisotopic Mass: 1986.517897 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 26
  • Hydrogen Bond Acceptor Count: 37
  • Heavy Atom Count: 135
  • Rotatable Bond Count: 19
  • Complexity: 3750
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 22
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 717
  • Molecular Weight: 1989.1

Oritavancin diphosphate Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Oritavancin diphosphate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O675050-5mg
Oritavancin Phosphate
192564-14-0
5mg
$ 316.00 2023-09-06
ChemScence
CS-5054-2mg
Oritavancin (diphosphate)
192564-14-0 99.84%
2mg
$84.0 2022-04-27
ChemScence
CS-5054-50mg
Oritavancin (diphosphate)
192564-14-0 99.84%
50mg
$1140.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O880905-5mg
Oritavancin diphosphate
192564-14-0 ≥99%
5mg
¥1,506.60 2022-01-13
DC Chemicals
DC11365-100 mg
LY 333328;Oritavancin (phosphate)
192564-14-0 >98%
100mg
$550.0 2022-02-28
DC Chemicals
DC11365-250 mg
LY 333328;Oritavancin (phosphate)
192564-14-0 >98%
250mg
$1100.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O11200-10mg
Oritavancin (diphosphate)
192564-14-0
10mg
¥1522.0 2021-09-08
ChemScence
CS-5054-10mg
Oritavancin (diphosphate)
192564-14-0 99.84%
10mg
$288.0 2022-04-27
ChemScence
CS-5054-5mg
Oritavancin (diphosphate)
192564-14-0 99.84%
5mg
$180.0 2022-04-27
ChemScence
CS-5054-100mg
Oritavancin (diphosphate)
192564-14-0 99.84%
100mg
$1980.0 2022-04-27

Oritavancin diphosphate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:192564-14-0)Oritavancin diphosphate
Order Number:A900914
Stock Status:in Stock/in Stock/in Stock/in Stock/in Stock
Quantity:10mg/25mg/50mg/100mg/200mg
Purity:99%/99%/99%/99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 12:07
Price ($):212.0/361.0/525.0/750.0/990.0

Additional information on Oritavancin diphosphate

Comprehensive Overview of Oritavancin Diphosphate (CAS No. 192564-14-0): Mechanism, Applications, and Future Perspectives

Oritavancin diphosphate (CAS No. 192564-14-0) is a semi-synthetic glycopeptide antibiotic derived from chloroeremomycin. It is widely recognized for its potent activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The compound's unique dual mechanism of action—inhibiting cell wall synthesis and disrupting membrane integrity—makes it a critical therapeutic option in modern medicine.

The growing global concern over antibiotic resistance has heightened interest in oritavancin diphosphate. Researchers and clinicians frequently search for "new antibiotics for MRSA" or "long-acting glycopeptides," reflecting the demand for innovative treatments. With its extended half-life, allowing for single-dose regimens, oritavancin diphosphate addresses key challenges in outpatient care and hospital settings, reducing treatment burden and improving adherence.

From a chemical perspective, oritavancin diphosphate (CAS No. 192564-14-0) features a complex structure with multiple functional groups, including a lipophilic side chain that enhances its tissue penetration and bactericidal activity. This structural advantage is often discussed in forums exploring "structure-activity relationship of glycopeptides" or "how oritavancin works." Its diphosphate salt form improves solubility, facilitating intravenous administration—a detail critical to pharmaceutical developers.

Clinical studies highlight oritavancin diphosphate's efficacy in treating acute bacterial skin and skin structure infections (ABSSSI), a common search term among healthcare providers. Compared to traditional therapies, it demonstrates non-inferiority with fewer adverse events, making it a preferred choice for patients with comorbidities. The rise of telemedicine has also spurred queries like "single-dose antibiotics for remote care," where oritavancin diphosphate’s convenience aligns perfectly with evolving healthcare delivery models.

Beyond its antimicrobial properties, oritavancin diphosphate is being investigated for potential applications in biofilm disruption and combination therapies. These areas resonate with trending topics such as "overcoming bacterial persistence" and "synergistic antibiotic combinations." Its ability to penetrate biofilms—a major hurdle in chronic infections—positions it as a promising candidate for treating prosthetic joint infections and indwelling device-related complications.

Manufacturing and stability aspects of oritavancin diphosphate (CAS No. 192564-14-0) are frequently queried by industry professionals. Keywords like "oritavancin synthesis optimization" or "lyophilized formulation stability" reflect the technical focus on scalable production. The compound’s photostability and compatibility with common excipients further support its commercial viability.

In conclusion, oritavancin diphosphate represents a significant advancement in anti-infective therapy, addressing both clinical and logistical challenges. As antibiotic stewardship programs gain traction globally, its role in reducing hospitalization durations and combating resistance will likely expand. Future research may explore its utility in pediatric populations or novel delivery systems, cementing its place in the antimicrobial arsenal.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:192564-14-0)Oritavancin diphosphate
CL15142
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:192564-14-0)Oritavancin Diphosphate
sfd11733
Purity:99.9%
Quantity:200kg
Price ($):Inquiry